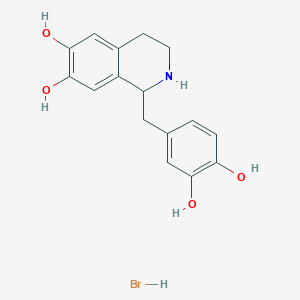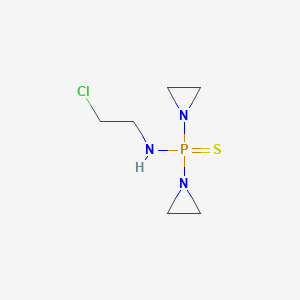
Thiotepa Impurity 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Chloro Ethyl ThioTEPA, also known as N-Chloro Ethyl ThioTEPA, is a useful research compound. Its molecular formula is C6H13ClN3PS and its molecular weight is 225.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Chloro Ethyl ThioTEPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloro Ethyl ThioTEPA including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
腫瘍学研究
N-クロロエチルチオTEPA: は、癌治療に使用されるよく知られたアルキル化剤であるチオテパとの密接な関係から、腫瘍学研究で主に使用されています。 研究者は、特にDNA架橋の形成における役割について、この不純物がDNAと相互作用する方法を研究しています。これは、抗腫瘍活性のメカニズムを理解するために不可欠です .
分析方法開発
この化合物は、チオテパとその不純物を検出および定量するための分析方法を開発する上で役立ちます。 このような方法は、チオテパを含む医薬品品質と安全性を保証するために不可欠です .
薬理学的研究
薬理学的研究では、"N-クロロエチルチオTEPA"は、さまざまな製剤におけるチオテパの物理化学的安定性と分解を評価するための参照基準として機能します。 これは、適切な保管条件と有効期限を決定するために不可欠です .
品質管理
"N-クロロエチルチオTEPA"は、チオテパ製剤中の未知の不純物を特定するための品質管理プロセスで使用されます。 これは、存在する不純物が許容範囲内であることを確認することにより、薬物の完全性を維持するのに役立ちます .
遺伝毒性評価
この不純物は、チオテパとその関連化合物に関連する潜在的な遺伝毒性リスクを評価するためにも、遺伝毒性研究で使用されます。 これは、薬物の安全性評価の重要な側面です .
安定性試験
特に注入液におけるチオテパの安定性試験は、もう1つの重要な用途です。 “N-クロロエチルチオTEPA”は、温度変化などのさまざまな環境条件下でのチオテパの安定性プロファイルを理解するために使用されます .
コンディショニング治療研究
特に骨髄移植のためのコンディショニング治療研究の分野では、チオテパ溶液の安定性は非常に重要です。 “N-クロロエチルチオTEPA”は、チオテパ注入液の最適濃度と希釈剤を決定するのに役立ちます .
医薬品製造
チオテパの商業生産中に、"N-クロロエチルチオTEPA"は品質管理と保証に使用されます。 これは、製造プロセスが常に事前に定義された基準を満たす製品を製造することを保証します .
作用機序
Target of Action
Thiotepa Impurity 1, also known as N-Chloro Ethyl ThioTEPA, primarily targets DNA . The compound interacts with the DNA molecule, specifically with the guanine nucleobases . This interaction plays a crucial role in the compound’s mechanism of action.
Mode of Action
N-Chloro Ethyl ThioTEPA is an alkylating agent . It works by forming cross-links with DNA molecules . This cross-linking can occur through two different mechanisms . In the first mechanism, a ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second mechanism involves a direct nucleophilic ring opening of the aziridyl group . These interactions result in changes to the DNA structure, preventing the DNA strands from uncoiling and separating, which is necessary for DNA replication .
Biochemical Pathways
The biochemical pathways affected by N-Chloro Ethyl ThioTEPA involve the alkylation of DNA . This alkylation can follow two pathways . In the first pathway, the compound forms cross-links with DNA molecules . In the second pathway, Thiotepa and Tepa act as a cell-penetrating carrier for aziridine, which is released via hydrolysis . The released aziridine can form a cross-link with N7-Guanine . These interactions disrupt the normal functioning of the DNA molecule, affecting its replication and transcription processes .
Pharmacokinetics
The pharmacokinetics of Thiotepa, the parent compound of N-Chloro Ethyl ThioTEPA, have been studied . Thiotepa is rapidly metabolized by cytochrome P450 to its major metabolite, Tepa . The clearance and biological half-life of Thiotepa were found to be similar between pediatric and adult patients . The volume of distribution of Thiotepa was lower for pediatric patients compared with adult patients due to the higher specific surface area of children . These properties impact the bioavailability of the compound and its subsequent therapeutic effects.
Result of Action
The primary result of N-Chloro Ethyl ThioTEPA’s action is the prevention of DNA replication . By cross-linking guanine nucleobases in DNA double-helix strands, the compound directly attacks DNA, making the strands unable to uncoil and separate . This inhibits DNA replication, leading to cell death . This mechanism of action is the basis for the compound’s use in cancer therapy.
Action Environment
The action, efficacy, and stability of N-Chloro Ethyl ThioTEPA can be influenced by environmental factors. For instance, the physicochemical stability of Thiotepa, the parent compound, is temperature-dependent . Thiotepa concentrates and infusion solutions should be stored at 2–8 °C due to temperature-dependent physicochemical stability, and for microbiological reasons . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of enzymes like cytochrome P450 that metabolize the compound .
生化学分析
Biochemical Properties
The biochemical properties of N-Chloro Ethyl ThioTEPA are closely related to its parent compound, Thiotepa. Thiotepa and its derivatives, including N-Chloro Ethyl ThioTEPA, are capable of forming cross-links with DNA molecules via two different mechanisms . In the first mechanism, the ring-opening reaction is initiated by protonating the aziridine, which then becomes the primary target of nucleophilic attack by the N7-Guanine . The second one is a direct nucleophilic ring opening of the aziridyl group .
Cellular Effects
The cellular effects of N-Chloro Ethyl ThioTEPA are primarily due to its ability to alkylate DNA, causing irreparable DNA damage . This DNA damage stops tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .
Molecular Mechanism
The molecular mechanism of action of N-Chloro Ethyl ThioTEPA involves the formation of unstable nitrogen-carbon groups that alkylate with DNA, causing irreparable DNA damage . They stop tumor growth by crosslinking guanine nucleobases in DNA double-helix strands, directly attacking DNA . This makes the strands unable to uncoil and separate, which is necessary in DNA replication, thus the cells can no longer divide .
Temporal Effects in Laboratory Settings
In laboratory settings, Thiotepa concentrations remained above 98% of the initial concentration for 14 days when stored at 2–8°C . When stored at 25°C, Thiotepa concentrations fell below 95% of the initial concentration after 3 days in 1 mg/mL solutions, 5 days in 2 mg/mL solutions, and 7 days in 3 mg/mL solutions .
Dosage Effects in Animal Models
For instance, a dose of 50 mg/m^2 of Thiotepa could be safely delivered within certain regimens .
Metabolic Pathways
Thiotepa is metabolized by cytochrome P450 3A4 (CYP3A4) and cytochrome P450 2B6 (CYP2B6) to triethylene phosphoramide (TEPA), which shows a comparable alkylating activity to the parent drug . It is likely that N-Chloro Ethyl ThioTEPA follows a similar metabolic pathway.
Transport and Distribution
Thiotepa and its derivatives are known to have good CNS penetration, making them useful adjunctive chemotherapy for primary and secondary CNS lymphoma .
特性
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMENRDBJHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(NCCCl)N2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90877-51-3 |
Source


|
| Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
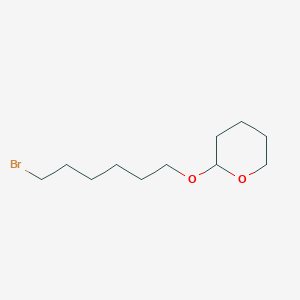
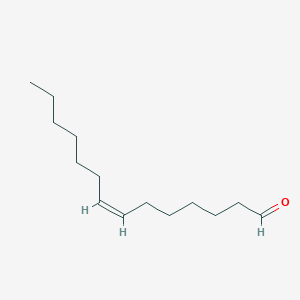
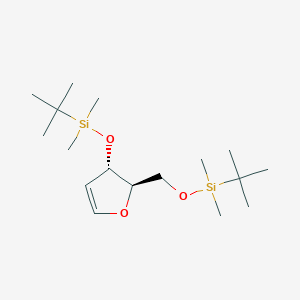
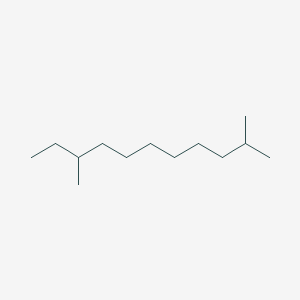

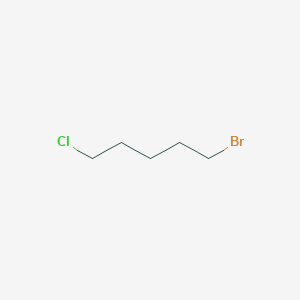
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
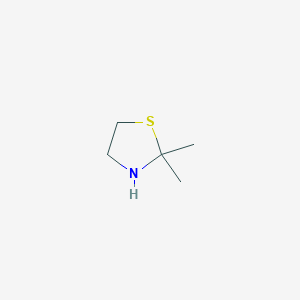


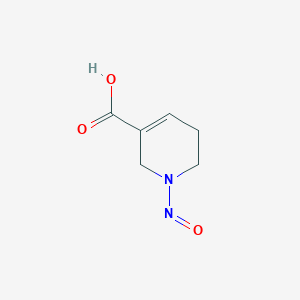

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
